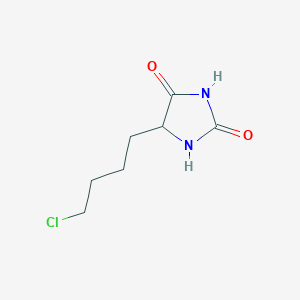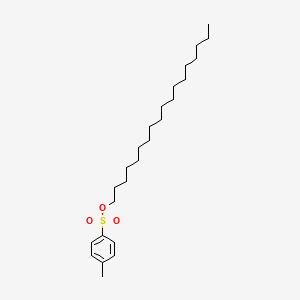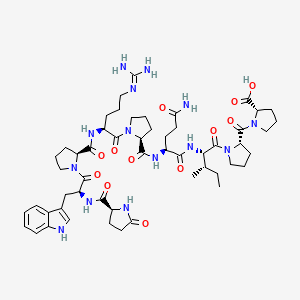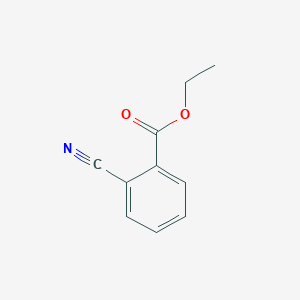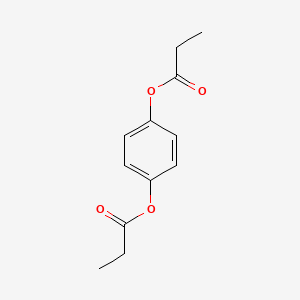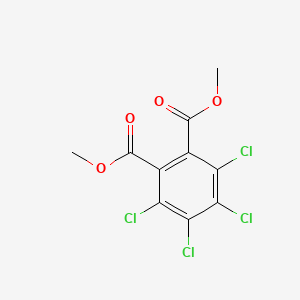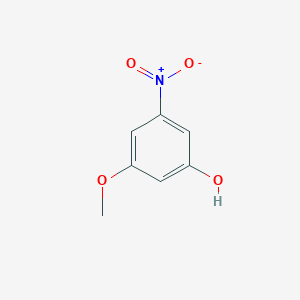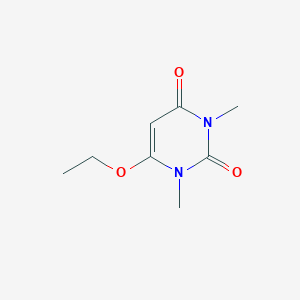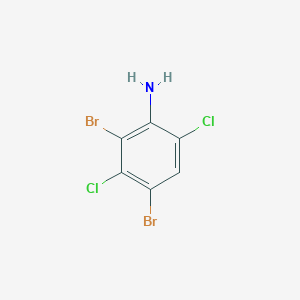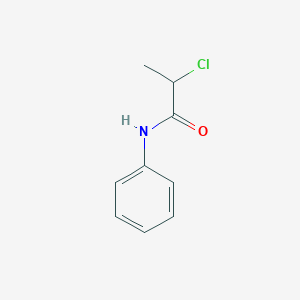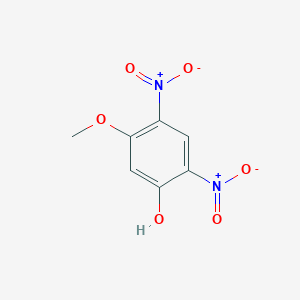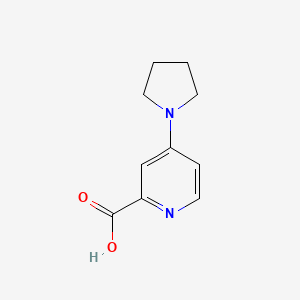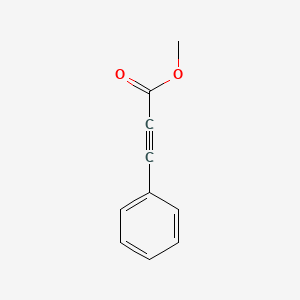
Methyl phenylpropiolate
Overview
Description
Methyl phenylpropiolate is an organic compound with the chemical formula C10H8O2. It is a colorless to pale yellow liquid with a distinct aroma. This compound is widely used in organic synthesis and serves as a synthetic intermediate for various aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenylpropiolate is commonly synthesized through the esterification reaction of phenylpropiolic acid and methanol. An acid catalyst, such as sulfuric acid or azodicarbonamide, is often used to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl phenylpropiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Phenylpropiolic acid.
Reduction: Phenylpropanol.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl phenylpropiolate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl phenylpropiolate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The compound’s reactivity is largely influenced by the presence of the triple bond and the ester functional group, which makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Ethyl phenylpropiolate
- Methyl propiolate
- Phenylpropiolic acid
- Dimethyl acetylenedicarboxylate
- Phenylacetylene
Comparison: Methyl phenylpropiolate is unique due to its specific reactivity and the presence of both the phenyl and ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various applications .
Properties
IUPAC Name |
methyl 3-phenylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGWPXKGINUNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197637 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-38-7 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Phenylpropiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl phenylpropiolate?
A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound displays characteristic signals in various spectroscopic techniques:
- NMR: The 1H and 13C NMR spectra reveal distinct peaks corresponding to the aromatic protons, the methyl ester group, and the acetylenic carbon. [, ]
- IR: A strong absorption band around 2200 cm-1 corresponds to the carbon-carbon triple bond stretching vibration. []
Q3: How does this compound react with phosphines?
A4: this compound undergoes nucleophilic addition reactions with phosphines. The reaction proceeds via attack of the phosphine on the electron-deficient triple bond, forming a vinylphosphonium salt intermediate. [, ] This intermediate can undergo various transformations depending on the reaction conditions. For instance, in the presence of an alcohol, methanolysis can occur, leading to the formation of (Z)-methyl 2-methoxycinnamate. []
Q4: Can you elaborate on the role of this compound in [2+2] cycloaddition reactions?
A5: this compound acts as a dienophile in [2+2] cycloaddition reactions with certain dienes. For example, when irradiated with UV light in the presence of benzene, this compound forms a tetracyclo[3.3.0.02,4.03,6]octa-7-ene derivative. [] The reaction proceeds through a photochemically allowed pathway involving the excitation of the acetylene moiety. []
Q5: How does this compound behave in reactions with cyclic nitrones?
A6: this compound participates in highly stereospecific 1,3-dipolar cycloaddition reactions with cyclic nitrones. This reaction provides a pathway for the synthesis of novel heterocyclic ring systems, such as pyrrolo[1,2-b]isoxazoles. [] The regio- and stereoselectivity of the cycloaddition depend on the substituents on both the nitrone and the acetylene. []
Q6: What are the applications of this compound in synthesizing furan derivatives?
A7: this compound serves as a valuable building block in furan synthesis. One approach involves its reaction with mesoionic 1,3-oxathiolones, generated in situ from phenyl(thiocarbonyloxy)acetic acids. [] This reaction affords furan derivatives via a thermal cycloaddition followed by carbon oxysulfide elimination. []
Q7: Can this compound be used to synthesize coumarin derivatives?
A8: Yes, this compound is a key starting material in the synthesis of 4-arylcoumarins. [] A copper-catalyzed hydroarylation reaction with arylboronic acids in the presence of a base and a copper catalyst like Cu(OAc) allows for the efficient construction of the coumarin core. []
Q8: Have computational methods been employed to study this compound?
A9: Yes, computational studies have been performed on this compound, primarily focusing on its reactivity and reaction mechanisms. For instance, AM1 and DFT calculations have been used to investigate the transition state structures involved in its cycloaddition reactions with phospha-heterocycles. [, ] These studies provide valuable insights into the factors governing the regio- and stereoselectivity of these reactions.
Q9: What is the role of this compound in palladium chemistry?
A10: this compound is used as a substrate in palladium-catalyzed oxidative carbonylation reactions. These reactions offer an efficient route to synthesize this compound itself or other valuable compounds like N-substituted phthalimides. [, ] The palladium catalyst, often complexed with ligands like phosphines or nitrogen-containing compounds, plays a crucial role in activating the alkyne and facilitating the carbonylation process. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
